- Process for the preparation of piroxicam and β-cyclodextrin complex, Croatia, , ,

Cas no 36322-90-4 (Piroxicam)

Il Piroxicam è un farmaco antinfiammatorio non steroideo (FANS) appartenente alla classe degli oxicam, ampiamente utilizzato per il trattamento del dolore e dell'infiammazione associati a condizioni come l'artrite reumatoide, l'osteoartrite e altre patologie muscolo-scheletriche. Chimicamente, è un derivato dell'acido enolico, caratterizzato da una lunga emivita plasmatica che ne consente una somministrazione una volta al giorno, migliorando l'aderenza terapeutica. Il Piroxicam agisce inibendo selettivamente l'enzima cicloossigenasi (COX), riducendo così la sintesi delle prostaglandine, mediatori chiave dell'infiammazione e del dolore. La sua efficacia è supportata da un ampio profilo farmacocinetico, con un buon assorbimento gastrointestinale e un'elevata biodisponibilità.

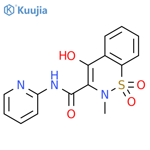

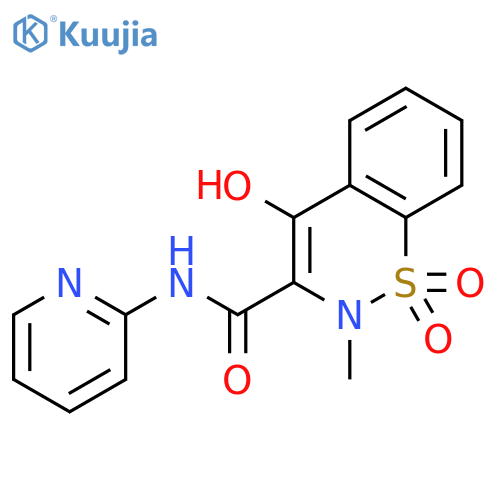

Piroxicam structure

Nome del prodotto:Piroxicam

Piroxicam Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide

- 3,4-DIHYDRO-2-METHYL-4-OXO-N-2-PYRIDYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE 1,1-DIOXIDE

- 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,1-DIOXIDE

- 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,2-DIOXIDE

- 4-HYDROXY-2-METHYL-N-2-PYRIDINYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE

- 4-hydroxy-2-methyl-n-2-pyridinyl-2h-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- AURORA KA-6753

- PIROXICAMUM

- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide

- 2h-1,2-benzothiazine-3-carboxamide,4-hydroxy-2-methyl-n-2-pyridinyl-,1,1-diox

- 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid

- 4-hydroxy-2-methyl-n-(2-pyridyl)-2h-1,2-benzothiazine-3-carboxamide-1,1-diox

- 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

- Artroxicam

- Baxo

- Bruxicam

- Caliment

- chf1251

- CP 16171

- Piroxicam

- PIROXICAM(RG)

- 1,2-benzothiazine-3-carboxamide

- 4-Hydroxy-2-methyl-3-(2-pyridylcarbamoyl)-2H-1,2-benzothiazine 1,1-Dioxide

- 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

- Erazon

- Feldene

- Geldene

- Larapam

- Pirkam

- Riacen

- Zunden

- 吡罗昔康

- Pyroxycam

- Roxicam

- Piroftal

- Roxam

- Piroxicamum [INN-Latin]

- CHF 1251

- Piroxicam (Feldene)

- C15H13N3O4S

- 13T4O6VMAM

- 4-Hydroxy-

- CP-16171

- DivK1c_000369

- 4-hydroxy-2-methyl-N-pyridin-2-yl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- PIROXICAM [INN]

- HMS1990D11

- HMS2095L03

- BSPBio_000221

- HMS3403D11

- MFCD00057317

- Tox21_110231_1

- SPBio_002142

- Z1137167677

- s1713

- Bio2_000835

- Piroxicam,(S)

- CAS-36322-90-4

- KBioGR_001315

- MLS001304054

- GLXC-26156

- A19556

- 4-hydroxy-2-methyl-1,1-dioxo-N-(2-pyridyl)-1$l^{6},2-benzothiazine-3-carboxamide

- 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione

- 36322-90-4

- Reudene

- NCGC00015823-01

- DB00554

- NCGC00257705-01

- BSPBio_002460

- Piroflex

- NSC-757284

- NCGC00015823-04

- NSC-666076

- NSC757284

- DTXSID5021170

- CHEBI:8249

- PIROXICAM [USAN]

- KBio2_002938

- P1905

- Piroxicam, >=98% (TLC)

- Piroxicam 1.0 mg/ml in Methanol

- NCGC00015823-17

- SCHEMBL3703617

- NCGC00015823-06

- Piroxicam: Form Alpha2

- NCGC00021244-07

- Prestwick1_000211

- Piroxicam, British Pharmacopoeia (BP) Reference Standard

- Feldene (TN)

- AB00052074-22

- Tox21_110231

- 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide1,1-dioxide

- MLS000069644

- PIROXICAM [ORANGE BOOK]

- SBI-0050875.P004

- PIROXICAM [MART.]

- AM84917

- HMS3369B07

- Piroxicam for system suitability

- KBio2_006731

- (4-Hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamide

- NCGC00188982-01

- 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- CCRIS 3719

- Tox21_200151

- (4-hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamid e

- SR-01000000199-3

- Bio1_001341

- BCBcMAP01_000176

- HMS1362D11

- Prestwick2_000211

- CAS_36322-90-4

- AB00052074_24

- SR-01000000199-12

- Lopac-P-5654

- Piroxicamum (INN-Latin)

- M02AA07

- Tox21_500900

- Feldene Gel

- BPBio1_000245

- 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1$l^{6},2-benzothiazine-1,1,4-trione

- PIROXICAM (MART.)

- Piroxicam [USAN:USP:INN:BAN:JAN]

- NCGC00021244-08

- NCGC00015823-11

- KBio3_001680

- IDI1_002110

- 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide

- PIROXICAM [JAN]

- NCGC00015823-15

- AKOS025312555

- HMS3712L03

- Prestwick_573

- Lopac0_000900

- PIROXICAM [MI]

- PIROXICAM [USP-RS]

- PIROXICAM (USP-RS)

- Improntal

- NCGC00021244-09

- HMS1792D11

- Roxiden

- F0001-2399

- NCGC00015823-13

- (Z)-3-(hydroxy(pyridin-2-ylamino)methylene)-2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

- Piroxicam, European Pharmacopoeia (EP) Reference Standard

- Spectrum2_001287

- Oprea1_714707

- AKOS000714958

- NCGC00015823-12

- UNII-13T4O6VMAM

- MLS000038002

- HMS3429L03

- NCGC00015823-29

- Spectrum_001115

- FT-0630590

- 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1lambda6,2-benzothiazine-3-carboxamide

- Piroxicam, United States Pharmacopeia (USP) Reference Standard

- HMS2231G03

- Feldene Fast

- Piroxicam, Pharmaceutical Secondary Standard; Certified Reference Material

- SR-01000000199-9

- MLS001148207

- EU-0100900

- BCP02919

- EINECS 252-974-3

- piroxicam:malonic acid

- Prestwick0_000211

- KBio3_000720

- SPBio_001293

- S01BC06

- CP-16,171

- Spectrum5_001445

- NS00015466

- NCGC00015823-08

- NINDS_000369

- BDBM85245

- KBioSS_001595

- AB00052074_23

- 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine -3-carboxamide-1,1-dioxide malonic acid

- 3-(Hydroxy[(pyridin-2-yl)amino]methylidene)-2-methyl-3,4-dihydro-2h-1lambda(6),2-benzothiazine-1,1,4-trione

- SDCCGSBI-0050875.P005

- DTXCID401170

- M01AC01

- Felden

- 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid [German]

- BIDD:PXR0154

- KBio2_001595

- HMS3655C04

- HMS3678H15

- NCGC00021244-06

- AC-24190

- NCGC00015823-02

- LP00900

- 4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl)-2H-1$l^{6},2-benzothiazine-3-carboxamide

- SW219862-1

- EN300-70724

- PIROXICAM ANHYDROUS

- CHEMBL1518938

- HMS3267I03

- Piroxicam-(methyl-d3)

- Piroxicam (USAN:USP:INN:BAN:JAN)

- Piroxicam D3 (N-methyl D3)

- HMS2092A05

- PIROXICAM (USP MONOGRAPH)

- AK1015

- BCP0726000299

- Bio2_000355

- SR-01000000199

- NCGC00015823-03

- HMS1568L03

- PIROXICAM (EP MONOGRAPH)

- W-106626

- IDI1_000369

- (3Z)-3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione

- KBio3_000719

- KBioSS_000370

- CHEMBL527

- HMS3262D22

- HMS3414H17

- 2H-1,2-Benzothiazine-3-carboxamide,4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide

- NCI60_022912

- NCGC00261585-01

- 4-Hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- NSC666076

- PIROXICAM [VANDF]

- Bio1_000852

- Piroxicam: Form Alpha1

- Tocris-0960

- HMS501C11

- NCGC00015823-20

- Rosiden

- SCHEMBL13462

- N-(2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- BRN 0627692

- HMS2089B06

- Q408676

- KBioGR_000370

- PIROXICAM [USP MONOGRAPH]

- SPECTRUM1500491

- PIROXICAM [EP MONOGRAPH]

- Flogobene

- Solocalm

- P 5654

- Pharmakon1600-01500491

- NCGC00015823-10

- NCGC00015823-09

- NCGC00021244-03

- piroxicam usp

- SR-01000000199-5

- Prestwick3_000211

- NCGC00015823-18

- D70554

- CCG-36403

- Spectrum4_000968

- NCGC00015823-05

- BSPBio_001030

- GTPL7273

- Sasulen

- NCGC00015823-14

- AB00052074-21

- C01608

- 1044566-76-8

- AKOS026749939

- KBio1_000369

- PIROXICAM [WHO-DD]

- GLXC-26155

- HY-B0253

- HMS3884C08

- SMR000035997

- 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

- Opera_ID_442

- KBio2_005506

- NCGC00015823-07

- D00127

- KBio2_000370

- NCGC00021244-05

- SCHEMBL21350

- MLS004774122

- FT-0673949

- NSC_4856

- NSC 666076

- HMS1920H22

- KBio2_004163

- 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboximide-1,1-dioxide

- Piroxicam (JP17/USP/INN)

- Bio1_000363

- KS-5322

- Piroxicam, meets USP testing specifications

- Spectrum3_000780

- 1ST7162

- STK177288

-

- MDL: MFCD00057317

- Inchi: 1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)

- Chiave InChI: QYSPLQLAKJAUJT-UHFFFAOYSA-N

- Sorrisi: S1(C2=C([H])C([H])=C([H])C([H])=C2C(=C(C(N([H])C2=C([H])C([H])=C([H])C([H])=N2)=O)N1C([H])([H])[H])O[H])(=O)=O

- BRN: 0627692

Proprietà calcolate

- Massa esatta: 331.062677g/mol

- Carica superficiale: 0

- XLogP3: 3.1

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta legami ruotabili: 2

- Massa monoisotopica: 331.062677g/mol

- Massa monoisotopica: 331.062677g/mol

- Superficie polare topologica: 108Ų

- Conta atomi pesanti: 23

- Complessità: 611

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Conta Tautomer: 8

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Solido da bianco grigiastro a giallastro

- Densità: 1.3664 (rough estimate)

- Punto di fusione: 199.0 to 203.0 deg-C

- Indice di rifrazione: 1.6320 (estimate)

- Coefficiente di ripartizione dell'acqua: Soluble in water, ethanol, chloroform, ethyl acetate.

- PSA: 107.98000

- LogP: 2.67270

- Merck: 7506

- pka: 6.3 (2:1 dioxane-water)

- λmax: 358(H2O)(lit.)

- Sensibilità: Sensibile al calore

Piroxicam Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H301

- Dichiarazione di avvertimento: P301 + P310

- Numero di trasporto dei materiali pericolosi:UN 2811

- WGK Germania:3

- Codice categoria di pericolo: 25

- Istruzioni di sicurezza: S26-S36

- RTECS:DL0705000

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Tossicità:LD50 orally in mice: 360 mg/kg (Wiseman)

- Condizioni di conservazione:2-8°C

- Livello di pericolo:6.1(b)

- Frasi di rischio:R22

- Gruppo di imballaggio:III

- Termine di sicurezza:6.1(b)

- Gruppo di imballaggio:III

- Classe di pericolo:6.1

Piroxicam Dati doganali

- CODICE SA:3005101000

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Piroxicam Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC9071-1 g |

Piroxicam |

36322-90-4 | >98% | 1g |

$300.0 | 2022-02-28 | |

| TRC | P510000-500mg |

Piroxicam |

36322-90-4 | 500mg |

$ 74.00 | 2023-09-06 | ||

| TRC | P510000-1g |

Piroxicam |

36322-90-4 | 1g |

$ 87.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32620-500g |

Piroxicam |

36322-90-4 | 500g |

¥1346.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP463 |

36322-90-4 | 100MG |

¥2273.37 | 2023-01-14 | |||

| Ambeed | A265438-25g |

4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide |

36322-90-4 | 98% | 25g |

$23.0 | 2025-02-22 | |

| Enamine | EN300-70724-0.25g |

3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |

36322-90-4 | 95% | 0.25g |

$19.0 | 2023-04-24 | |

| Ambeed | A265438-5g |

4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide |

36322-90-4 | 98% | 5g |

$11.0 | 2025-02-22 | |

| Ambeed | A265438-500g |

4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide |

36322-90-4 | 98% | 500g |

$213.0 | 2025-02-22 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17822-5g |

Piroxicam |

36322-90-4 | 98% | 5g |

¥869.00 | 2023-09-09 |

Piroxicam Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Method for preparation of a soluble inclusion compound of active substances in a host molecule with the assistance of supercritical fluid, France, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Application of supercritical carbon dioxide for the preparation of a piroxicam-β-cyclodextrin inclusion compound, Pharmaceutical Research, 1999, 16(12), 1864-1870

Synthetic Routes 4

Condizioni di reazione

Riferimento

- A process for the preparation of piroxicam-β-cyclodextrin inclusion compounds, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 rt

Riferimento

- Preparation of inclusion compounds between a non-steroidal anti-inflammatory drug and β-cyclodextrin by microwave treatment, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- A study on the differentiation between amorphous piroxicam:β-cyclodextrin complex and a mixture of the two amorphous components, International Journal of Pharmaceutics, 1996, , 289-94

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Process for preparation of drug-cyclodextrin conjugates, France, , ,

Piroxicam Raw materials

Piroxicam Preparation Products

Piroxicam Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:36322-90-4)Piroxicam

Numero d'ordine:8380136

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:11

Prezzo ($):discuss personally

Piroxicam Letteratura correlata

-

Mafalda Rodrigues,Ana C. Calpena,David B. Amabilino,David Ramos-López,Joaquin de Lapuente,Llu?sa Pérez-García RSC Adv. 2014 4 9279

-

J. A. Murillo Pulgarín,A. Ala?ón Molina,N. Boras Anal. Methods 2010 2 76

-

Suzana M. Andrade,Sílvia M. B. Costa Phys. Chem. Chem. Phys. 1999 1 4213

-

X. Shi,N. El Hassan,A. Ikni,W. Li,N. Guiblin,A. Spasojevi? de-Biré,N. E. Ghermani CrystEngComm 2016 18 3289

-

Changlin Yao,Lei Wang,Xinyuan Wang,Xutang Tao CrystEngComm 2021 23 2928

36322-90-4 (Piroxicam) Prodotti correlati

- 36322-90-4(Piroxicam)

- 71125-38-7(Meloxicam)

- 99464-64-9(Ampiroxicam)

- 76066-11-0(5’-Hydroxypiroxicam Hydrochloride)

- 35511-15-0(Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 113913-36-3(3,4-Dihydro-4-hydroxy-2-methyl-2H-1,1-dioxide-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester)

- 65897-46-3(Desmethyl Piroxicam (Piroxicam Impurity B))

- 90101-16-9(Droxicam)

- 137-58-6(Lidocaine)

- 1207009-09-3(2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:36322-90-4)Piroxicam

Purezza:99%

Quantità:500g

Prezzo ($):192.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:36322-90-4)Piroxicam

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta